Procurement challenge: In-house mono-functionalization of symmetric 5-nitroisophthalic acid leads to statistical mixtures (
3-(Methoxycarbonyl)-5-nitrobenzoic acid (CAS 1955-46-0), also known as mono-methyl 5-nitroisophthalate, is a highly versatile, orthogonally functionalized aromatic building block. Featuring a free carboxylic acid, a methyl ester, and a nitro group on a single benzene core, it serves as a critical intermediate for asymmetric synthesis. In industrial and advanced laboratory settings, this compound is primarily procured to bypass the inefficient statistical mixtures associated with the mono-functionalization of symmetric isophthalic acids. Its distinct functional groups allow for strictly controlled, sequential modifications—such as selective amide coupling, targeted reduction of the free acid, or catalytic reduction of the nitro group—making it an indispensable precursor for complex active pharmaceutical ingredients (APIs), sequence-controlled polymers, and asymmetric Metal-Organic Framework (MOF) linkers [1].
Procurement teams and process chemists often attempt to substitute 3-(Methoxycarbonyl)-5-nitrobenzoic acid with cheaper, symmetric alternatives like 5-nitroisophthalic acid (the di-acid) or dimethyl 5-nitroisophthalate (the di-ester). However, this generic substitution introduces severe process inefficiencies in asymmetric synthesis. Attempting to synthesize the mono-ester in-house via partial esterification of the di-acid or partial hydrolysis of the di-ester inherently results in a statistical mixture of unreacted starting material, the desired mono-ester, and the fully reacted symmetric byproduct. Isolating the target mono-ester from this mixture requires tedious, solvent-heavy chromatographic separation, typically capping the isolated yield at around 42% [1]. Procuring the pure asymmetric compound directly eliminates this low-yielding bottleneck, drastically reducing downstream purification costs, minimizing solvent waste, and ensuring batch-to-batch reproducibility in API manufacturing.
When synthesizing asymmetrically functionalized 5-nitrobenzene derivatives, starting with the pre-formed mono-ester (3-(Methoxycarbonyl)-5-nitrobenzoic acid) allows for direct, high-yield transformations. In contrast, attempting to generate this intermediate in-house via the partial esterification of 5-nitroisophthalic acid yields a statistical mixture, resulting in a modest isolated yield of only 42% after purification [1]. Procuring the pure mono-ester bypasses this 58% material loss.
| Evidence Dimension | Isolated yield of asymmetric intermediate |
| Target Compound Data | Direct procurement ensures 100% availability of the asymmetric core for downstream steps. |
| Comparator Or Baseline | 5-Nitroisophthalic acid (Di-acid) yields ~42% of the mono-ester due to statistical mixture formation. |
| Quantified Difference | Bypasses a ~58% yield loss and eliminates the need for complex chromatographic separation. |
| Conditions | Partial esterification vs. direct procurement of CAS 1955-46-0. |
Direct procurement of this compound prevents massive yield losses and labor-intensive separations associated with desymmetrizing cheaper di-acid alternatives.
The distinct reactivity profiles of the free carboxylic acid and the methyl ester in CAS 1955-46-0 enable highly chemoselective transformations. For instance, the free carboxylic acid can be selectively reduced using BH3·THF to yield methyl 3-(hydroxymethyl)-5-nitrobenzoate in 76% yield, leaving the methyl ester and the nitro group completely intact[1]. This level of orthogonal control is chemically impossible when using symmetric comparators like dimethyl 5-nitroisophthalate.
| Evidence Dimension | Chemoselective reduction yield |
| Target Compound Data | 76% yield of the mono-reduced product (hydroxymethyl/ester/nitro). |
| Comparator Or Baseline | Dimethyl 5-nitroisophthalate (Di-ester) cannot undergo mono-reduction without yielding statistical mixtures. |
| Quantified Difference | Enables 100% chemoselectivity for one functional arm, impossible with symmetric analogs. |
| Conditions | Reduction with BH3·THF at -20 °C to room temperature. |
This orthogonal reactivity is critical for pharmaceutical procurement teams designing multi-step syntheses where specific, sequential functionalization of an aromatic ring is required.
The nitro group of 3-(Methoxycarbonyl)-5-nitrobenzoic acid serves as a highly efficient precursor for asymmetric aniline derivatives. Industrial technical data indicates that the catalytic reduction of this specific mono-ester using palladium is highly optimized and proceeds faster than alternative synthetic methods for generating asymmetric 5-amino derivatives . Optimal reductive conditions can be fine-tuned using chloride or iodide ions, ensuring high-purity conversion suitable for downstream polymerization or MOF synthesis.
| Evidence Dimension | Reduction kinetics and processability |
| Target Compound Data | Rapid, high-purity catalytic reduction to the corresponding amine. |
| Comparator Or Baseline | Alternative multi-step desymmetrization of 5-aminoisophthalic acid. |
| Quantified Difference | Streamlines the production of asymmetric 5-amino building blocks by reducing step count and reaction time. |
| Conditions | Palladium-catalyzed reduction with halide ion optimization. |
Fast, clean reduction profiles lower reactor residence times and improve throughput for manufacturers producing advanced polymers or specialized dyes.
Directly downstream of its orthogonal chemoselectivity, this compound is the optimal starting material for drug discovery programs requiring differentiated functionalization at the 1 and 3 positions of a benzene ring. It allows chemists to perform amide couplings on the free acid while preserving the ester for later hydrolysis or cross-coupling, a strategy successfully employed in the synthesis of advanced antitubercular agents [1].
In advanced materials science, CAS 1955-46-0 is procured as a precursor for AB-type or ABC-type monomers. By selectively reducing the nitro group to an amine and subsequently reacting the free acid, manufacturers can create highly ordered, sequence-controlled polymers without the risk of cross-linking that occurs when using symmetric di-acid or di-amine comparators .
For the design of structurally complex MOFs, symmetric linkers often limit the functional diversity of the pore environment. Procuring this asymmetric mono-ester allows researchers to synthesize highly specific, directional MOF linkers where one binding site can be differentiated from the other, enabling advanced applications in targeted gas separation and asymmetric catalysis [1].
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